molecular formula C10H7F3N2O2 B11924538 Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1206972-64-6

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B11924538
CAS No.: 1206972-64-6
M. Wt: 244.17 g/mol
InChI Key: DQPLVBDGBHLCMV-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its trifluoromethyl group at the 7th position and a carboxylate ester at the 2nd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method typically requires the use of metal catalysts such as palladium (Pd), copper (Cu), or iron (Fe) to facilitate the cyclization process .

Another efficient method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient and aqueous conditions. This approach offers a rapid and high-yielding synthesis of imidazo[1,2-a]pyridines without the need for metal catalysts .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves large-scale condensation reactions using 2-aminopyridines and α-bromoketones/α-chloroketones. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position and the carboxylate ester at the 2nd position differentiates it from other imidazo[1,2-a]pyridine derivatives .

Properties

CAS No.

1206972-64-6

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-3-2-6(10(11,12)13)4-8(15)14-7/h2-5H,1H3

InChI Key

DQPLVBDGBHLCMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F

Origin of Product

United States

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